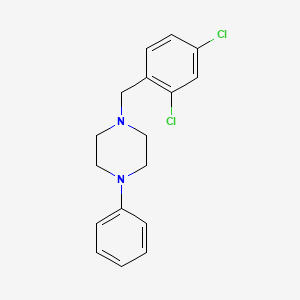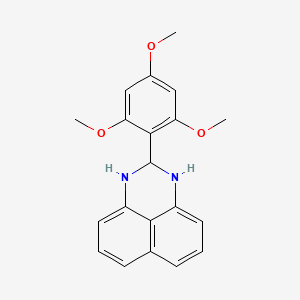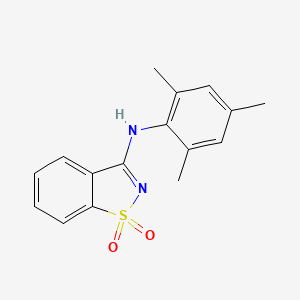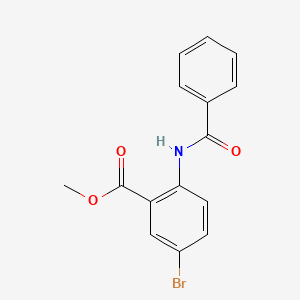
(3,4-dimethoxybenzyl)(2-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3,4-dimethoxybenzyl)(2-pyridinylmethyl)amine” is likely an organic compound that contains a benzene ring and a pyridine ring. The benzene ring is substituted with two methoxy groups at the 3rd and 4th positions, and the pyridine ring is attached to the benzene ring through a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzene and pyridine rings. The methoxy groups on the benzene ring could potentially participate in resonance with the aromatic ring, contributing to the stability of the molecule .Chemical Reactions Analysis
As an amine, this compound could potentially participate in a variety of chemical reactions, such as alkylation, acylation, and condensation reactions. The presence of the methoxy groups could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an organic compound, it’s likely to be soluble in organic solvents. The presence of the amine group could potentially make it a base .Aplicaciones Científicas De Investigación
Protective Group in Organic Synthesis
The 3,4-dimethoxybenzyl group serves as an effective protective group for the thiol moiety. When attached to the thiol precursor, it enhances solubility and stability. During monolayer formation, this protective group is cleaved off, especially at elevated temperatures (around 60 °C) and in the presence of protons (such as trifluoroacetic acid). Researchers have successfully used this approach to create self-assembled monolayers (SAMs) of aromatic thiolates, which find applications in various areas .
Oligonucleotide Synthesis
The 3,4-dimethoxybenzyl group, also known as DMT (dimethoxytrityl), plays a crucial role in protecting the 5’-hydroxy group in nucleosides during oligonucleotide synthesis. Its removal by weak acid facilitates the controlled deprotection of nucleosides, allowing precise assembly of DNA and RNA sequences .
Materials Science and Surface Chemistry
In materials science, the 3,4-dimethoxybenzyl group’s protective properties extend beyond thiolates. It has been employed in the synthesis of stable precursors for SAMs, which find applications in molecular electronics, sensors, and surface modification. These SAMs can enhance electron transport through thin organic films and influence charge transfer dynamics .
Veratrylamine Derivatives
The compound itself, 3,4-dimethoxybenzylamine (also known as veratrylamine), has applications as a building block in organic synthesis. Researchers have explored its derivatives for their potential in drug discovery, agrochemicals, and materials science .
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-7-6-12(9-15(14)19-2)10-16-11-13-5-3-4-8-17-13/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWKMQVDUPBSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-(3-pyridinyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5675132.png)

![5-methyl-1'-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5675149.png)




![4-[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5675172.png)
![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)

![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)
![5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5675218.png)
![6-[2-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5675219.png)